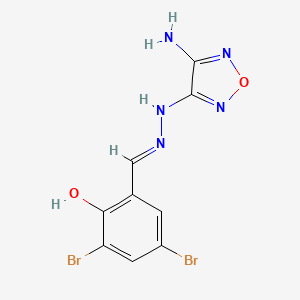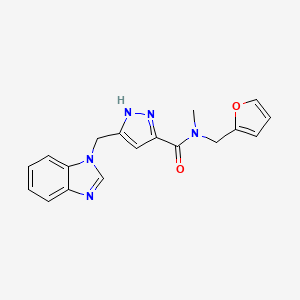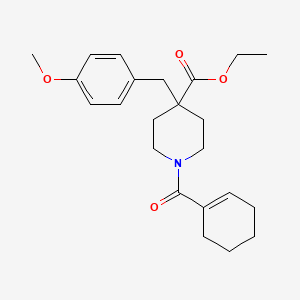
3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone, also known as DBHB-DOH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multistep process and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone is not yet fully understood. However, studies have suggested that this compound may exert its antibacterial, antifungal, and anticancer effects through the inhibition of various enzymes and proteins involved in cell growth and division.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including its potential to induce apoptosis, inhibit cell proliferation, and reduce inflammation. Studies have shown that this compound can induce apoptosis in cancer cells by activating various apoptotic pathways. In addition, this compound has been found to inhibit cell proliferation by blocking the cell cycle at various stages. Furthermore, this compound has been found to reduce inflammation by inhibiting the production of various inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone is its potential to exhibit significant antibacterial, antifungal, and anticancer activity. Furthermore, this compound has been found to exhibit relatively low toxicity levels, making it a potentially safe compound for use in scientific research. However, one of the main limitations of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for the study of 3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone. One potential direction is the exploration of its potential use as a therapeutic agent for various bacterial, fungal, and cancerous diseases. Furthermore, future studies could focus on elucidating the exact mechanism of action of this compound and identifying potential molecular targets for its activity. Finally, future studies could also focus on developing more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone is synthesized through a multistep process that involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with 4-amino-1,2,5-oxadiazole-3-carboxylic acid. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone has been found to exhibit various scientific research applications, including its potential use as an antibacterial agent, antifungal agent, and anticancer agent. Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, this compound has been found to exhibit antifungal activity against various strains of fungi, including Candida albicans. Furthermore, this compound has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer cells.
Propriétés
IUPAC Name |
2-[(E)-[(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl]-4,6-dibromophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N5O2/c10-5-1-4(7(17)6(11)2-5)3-13-14-9-8(12)15-18-16-9/h1-3,17H,(H2,12,15)(H,14,16)/b13-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXVCPWGRGTJRR-QLKAYGNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC2=NON=C2N)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC2=NON=C2N)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6095179.png)
![5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6095184.png)

![4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B6095195.png)




![[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]methanol](/img/structure/B6095261.png)
![N-(4-methoxybenzyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6095275.png)
![7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6095279.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-ethylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6095298.png)
![[1-(2-phenylpropyl)-2-piperidinyl]methanol](/img/structure/B6095301.png)
![7-(2,2-dimethylpropyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6095302.png)
